InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h4-6H2,1-3H3 . tert-Butyl 3,5-dioxopiperidine-1-carboxylate is an organic compound with the molecular formula and a molecular weight of 213.23 g/mol. It is recognized for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound features a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom, with two keto groups positioned at the 3 and 5 locations of the ring structure .
The synthesis of tert-Butyl 3,5-dioxopiperidine-1-carboxylate typically involves several key steps:
The synthetic routes may vary but generally involve multi-step processes optimized for yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis are commonly employed in industrial production to enhance efficiency .
The molecular structure of tert-Butyl 3,5-dioxopiperidine-1-carboxylate can be represented as follows:
The compound features a piperidine ring with two keto groups at positions 3 and 5, which significantly influence its chemical behavior.
tert-Butyl 3,5-dioxopiperidine-1-carboxylate can undergo several types of chemical reactions:
As a pharmaceutical intermediate, tert-Butyl 3,5-dioxopiperidine-1-carboxylate likely undergoes further chemical transformations to produce bioactive compounds with specific therapeutic effects. The mechanism typically involves the formation of reactive intermediates that interact with biological targets .
The specific interactions and pathways depend on the final compounds synthesized from tert-butyl 3,5-dioxopiperidine-1-carboxylate, which may include enzyme inhibitors or receptor modulators relevant in treating various diseases.
Relevant analyses indicate that this compound exhibits high gastrointestinal absorption potential due to its molecular structure .
tert-Butyl 3,5-dioxopiperidine-1-carboxylate serves multiple scientific uses:
The compound is systematically named tert-butyl 3,5-dioxopiperidine-1-carboxylate, conforming to IUPAC standards for bicyclic structures. This nomenclature specifies the tert-butyl ester group attached to the nitrogen of a 3,5-dioxopiperidine ring. The molecular formula C₁₀H₁₅NO₄ is universally validated across multiple sources, with a consistent molecular weight of 213.23 g/mol [1] [2] [4]. The CAS registry number 396731-40-1 further confirms its unique chemical identity [3] [4] [7].
Table 1: Molecular Identity Validation
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl 3,5-dioxopiperidine-1-carboxylate | [3] [7] |
| Molecular Formula | C₁₀H₁₅NO₄ | [1] [6] |
| Molecular Weight | 213.23 g/mol | [2] [4] |
| CAS Registry No. | 396731-40-1 | [3] [7] |
The stereochemistry is unambiguously defined by the SMILES notation CC(C)(C)OC(=O)N1CC(=O)CC(=O)C1, which depicts a symmetric diketone structure with carbonyl groups at positions 3 and 5 of the piperidine ring [6] [7]. The InChI Key KWNDKZADLGFSKE-UHFFFAOYSA-N encodes the compound's connectivity and stereochemical features. The absence of stereochemical descriptors (e.g., "/t" or "/m") in the InChI Key confirms the absence of chiral centers, indicating a symmetric, achiral molecule [3] [6]. This symmetry is critical for predicting reactivity and crystallinity.
Experimental data on the melting point is limited, but computational models predict a boiling point of 346.2±32.0 °C and a flash point of 163.2±25.1 °C at 760 mmHg, suggesting thermal stability below 150°C [7]. The LogP value (partition coefficient) shows minor discrepancies: PubChem Lite reports 0.7654, while Chemsrc cites -0.26, indicating variable hydrophilicity predictions [4] [7]. This divergence may arise from differing computational methods. The polar surface area (63.68 Ų) and low hydrogen-bond donor count (0) imply moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited water solubility [4]. Density is estimated at 1.2±0.1 g/cm³ [7].
Table 2: Experimental and Predicted Physicochemical Properties
| Property | Value | Uncertainty | Source |
|---|---|---|---|
| Boiling Point | 346.2 °C | ±32.0 °C | [7] |
| Flash Point | 163.2 °C | ±25.1 °C | [7] |
| LogP | 0.7654 / -0.26 | N/A | [4] [7] |
| Polar Surface Area | 63.68 Ų | N/A | [4] |
| Density | 1.2 g/cm³ | ±0.1 g/cm³ | [7] |
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2